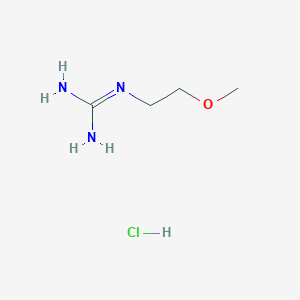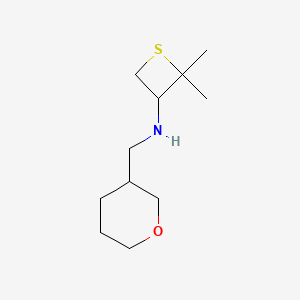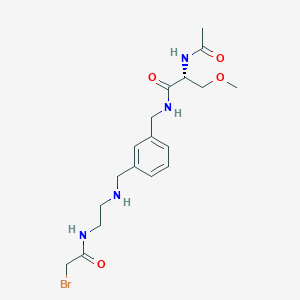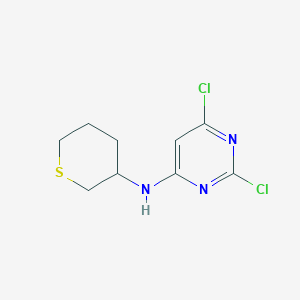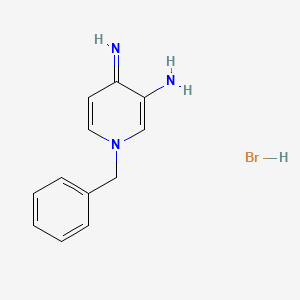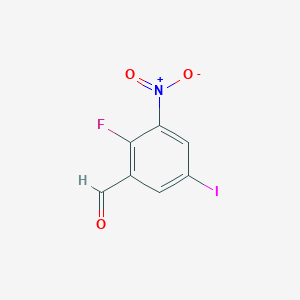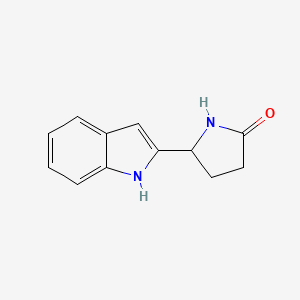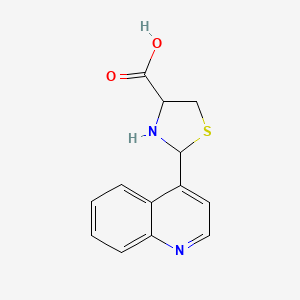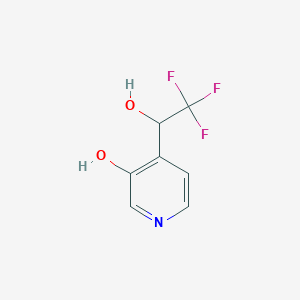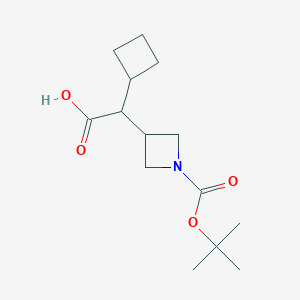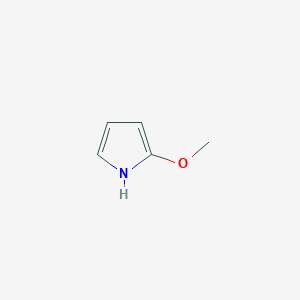
2-Methoxy-1h-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1h-pyrrole is a heterocyclic organic compound that features a five-membered ring containing one nitrogen atom and one methoxy group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1h-pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing pyrrole derivatives. This method involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron(III) chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1h-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce various halogenated pyrrole derivatives .
Scientific Research Applications
2-Methoxy-1h-pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 2-Methoxy-1h-pyrrole exerts its effects involves interactions with various molecular targets. For instance, its biological activity may be attributed to its ability to bind to specific enzymes or receptors, thereby modulating their function. The exact pathways involved can vary depending on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Pyrrole: The parent compound without the methoxy group.
2-Methyl-1h-pyrrole: A similar compound with a methyl group instead of a methoxy group.
2-Ethoxy-1h-pyrrole: A compound with an ethoxy group instead of a methoxy group.
Uniqueness: 2-Methoxy-1h-pyrrole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and alter its interaction with other molecules, making it distinct from its analogs .
Properties
CAS No. |
71580-13-7 |
|---|---|
Molecular Formula |
C5H7NO |
Molecular Weight |
97.12 g/mol |
IUPAC Name |
2-methoxy-1H-pyrrole |
InChI |
InChI=1S/C5H7NO/c1-7-5-3-2-4-6-5/h2-4,6H,1H3 |
InChI Key |
FYXXJXKLTCPPHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


